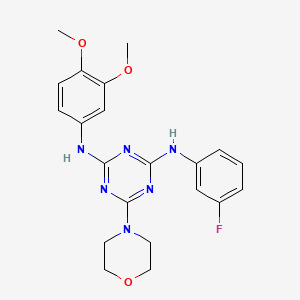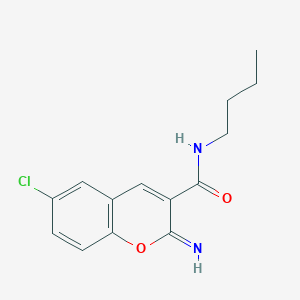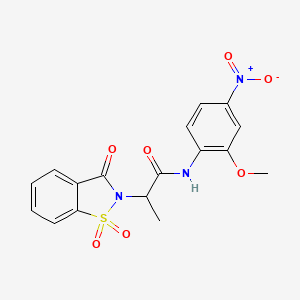![molecular formula C13H13N3O2S B6492557 8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1326857-08-2](/img/structure/B6492557.png)
8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one (8-MDPI) is an organic compound found in many species of the plant family Solanaceae, including tomatoes, potatoes, eggplants, and peppers. It is a member of the pyrimidine family and is structurally similar to the natural plant hormone indole-3-acetic acid (IAA). 8-MDPI has been studied extensively as a potential herbicide, fungicide, and insecticide, as well as for its potential applications in medicine and agriculture.
Aplicaciones Científicas De Investigación
8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one has been studied extensively for its potential applications in medicine and agriculture. In medicine, this compound has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of several types of cancer cells in vitro. In agriculture, this compound has been studied as a potential herbicide, fungicide, and insecticide, and has been found to be effective against several species of weeds, fungi, and insects.
Mecanismo De Acción
The mechanism of action of 8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the biosynthesis of fatty acids, proteins, and other essential molecules. In addition, this compound has been shown to interfere with the activity of certain hormones, such as auxins, which are involved in plant growth and development.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In plants, this compound has been shown to inhibit the growth of several species of weeds, fungi, and insects. In humans, this compound has been found to inhibit the growth of several types of cancer cells in vitro, and has been shown to have anti-inflammatory, antioxidant, and anti-tumor effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one in laboratory experiments is its high purity, which can be up to 99%. This allows for more accurate and reproducible results. However, this compound is relatively unstable and must be stored at low temperatures to maintain its potency. In addition, this compound is not approved for use in humans, and thus its effects on humans must be studied in vitro or in animal models.
Direcciones Futuras
Future research on 8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one should focus on further elucidating its mechanism of action, as well as its potential applications in medicine and agriculture. In addition, further studies should be conducted to evaluate its safety and efficacy in humans. Other potential future directions for this compound research include studies on its potential as an insect repellent, as well as studies to evaluate its potential as a fungicide and herbicide.
Métodos De Síntesis
The synthesis of 8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one has been studied extensively, and several methods have been developed. The most common method involves the condensation of 3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one with 8-methoxy-1H-pyrrole-2-carboxaldehyde in aqueous acetic acid. This reaction is usually conducted at a temperature of 70-80°C and yields this compound with a purity of up to 99%.
Propiedades
IUPAC Name |
8-methoxy-3,5-dimethyl-2-sulfanylidene-1H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-15-9-5-4-7(18-3)6-8(9)10-11(15)12(17)16(2)13(19)14-10/h4-6H,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTHQQGYVNRBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=S)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B6492475.png)
![2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6492481.png)
![2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6492487.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6492497.png)
![2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B6492501.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6492505.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6492511.png)

![8-(3-methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,9-trien-7-one](/img/structure/B6492563.png)


![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-methylphenyl)ethanediamide](/img/structure/B6492588.png)
![N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B6492595.png)